molecular formula C13H18INO2 B295137 2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate

2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate

Cat. No.: B295137
M. Wt: 347.19 g/mol
InChI Key: ABLQAYIYAYIVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate, also known as MIPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MIPEB is a derivative of 2-iodobenzoic acid and is synthesized through a multi-step process.

Mechanism of Action

2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate acts as a selective ligand for serotonin transporters, which are responsible for the reuptake of serotonin in the brain. This compound binds to the serotonin transporter with high affinity and specificity, inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft. This mechanism of action has potential applications in the treatment of various diseases, including depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity and specificity for serotonin transporters, with minimal binding to other neurotransmitter transporters. This compound has also been shown to have a low toxicity and good stability in vivo. In animal studies, this compound has been shown to increase serotonin concentration in the brain, leading to antidepressant-like effects.

Advantages and Limitations for Lab Experiments

2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate has several advantages for lab experiments, including its high affinity and specificity for serotonin transporters, low toxicity, and good stability in vivo. However, this compound also has some limitations, including its relatively low yield and high cost of synthesis.

Future Directions

2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate has potential applications in various fields, and future research should focus on optimizing its synthesis method to improve yield and reduce cost. Future research should also investigate the potential therapeutic applications of this compound for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound could be further studied as a PET imaging agent for the detection of tumors and for studying the role of serotonin transporters in the brain.

Synthesis Methods

2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate is synthesized through a multi-step process that involves the reaction of 2-iodobenzoic acid with isopropylamine, followed by the reaction of the resulting intermediate with methyl iodide. The final product is obtained through esterification with 2-chloroethyl ethanoate. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate has potential applications in various fields, including medicinal chemistry, neuroscience, and imaging. In medicinal chemistry, this compound has been studied for its potential as a radiotracer for imaging serotonin transporters in the brain. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound has been used as a tool for studying the role of serotonin transporters in the brain. This compound has also been studied for its potential as a PET imaging agent for the detection of tumors.

Properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 2-iodobenzoate

InChI

InChI=1S/C13H18INO2/c1-10(2)15(3)8-9-17-13(16)11-6-4-5-7-12(11)14/h4-7,10H,8-9H2,1-3H3

InChI Key

ABLQAYIYAYIVAQ-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCOC(=O)C1=CC=CC=C1I

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC=CC=C1I

Origin of Product

United States

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